sulfonyldibenzene-4,1-diyl bis[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate]
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Overview
Description
4-[(4-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}PHENYL)SULFONYL]PHENYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE is a complex organic compound characterized by the presence of multiple isoindole and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}PHENYL)SULFONYL]PHENYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride . This intermediate is then subjected to further reactions involving sulfonylation and acetylation to achieve the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of specialized equipment and reagents.
Chemical Reactions Analysis
Types of Reactions
4-[(4-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}PHENYL)SULFONYL]PHENYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can lead to the formation of simpler derivatives.
Scientific Research Applications
4-[(4-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}PHENYL)SULFONYL]PHENYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}PHENYL)SULFONYL]PHENYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride
- Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Uniqueness
4-[(4-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}PHENYL)SULFONYL]PHENYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE stands out due to its unique combination of isoindole and sulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C32H20N2O10S |
---|---|
Molecular Weight |
624.6 g/mol |
IUPAC Name |
[4-[4-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyphenyl]sulfonylphenyl] 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C32H20N2O10S/c35-27(17-33-29(37)23-5-1-2-6-24(23)30(33)38)43-19-9-13-21(14-10-19)45(41,42)22-15-11-20(12-16-22)44-28(36)18-34-31(39)25-7-3-4-8-26(25)32(34)40/h1-16H,17-18H2 |
InChI Key |
ZCCCFQXRUHTFKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)OC(=O)CN5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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